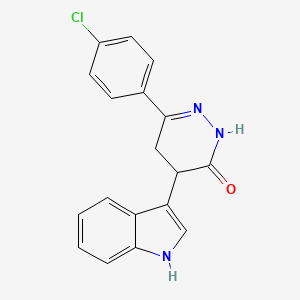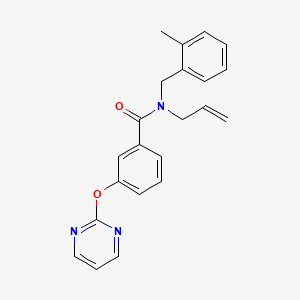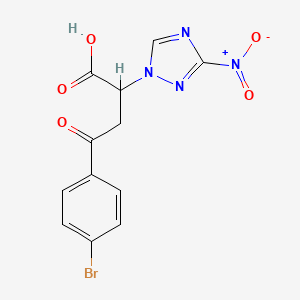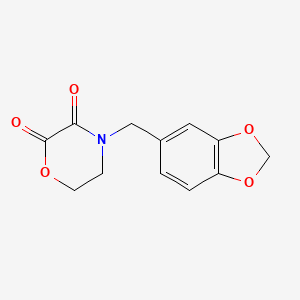
6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
Vue d'ensemble
Description
6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone is a complex organic compound that features a unique combination of indole and pyridazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the pyridazinone moiety through subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that are both efficient and environmentally friendly would be prioritized.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the pyridazinone ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridazinone ring may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds like 1H-indole-3-carbaldehyde share the indole moiety and exhibit similar biological activities.
Pyridazinone derivatives: Compounds such as 4,5-dihydro-3(2H)-pyridazinone are structurally similar and may have comparable chemical properties.
Uniqueness
6-(4-chlorophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the combination of the indole and pyridazinone moieties, which may result in synergistic effects and enhanced biological activity. This dual functionality makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-12-7-5-11(6-8-12)17-9-14(18(23)22-21-17)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAOINAOPHOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162976 | |
| Record name | 6-(4-Chlorophenyl)-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86445-25-2 | |
| Record name | 6-(4-Chlorophenyl)-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86445-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4152067.png)
![5,5-dimethyl-4-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]-N-(4-methylphenyl)-2-oxotetrahydro-3-furancarboxamide](/img/structure/B4152071.png)
![ethyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4152075.png)
![4-[1-(4-bromobenzoyl)propyl]-N-cyclohexyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxamide](/img/structure/B4152076.png)
![1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4152089.png)
![ethyl 4-[1-(4-bromobenzoyl)-2-methylpropyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4152095.png)
![methyl 1-[(4-chlorophenyl)(hydroxy)methyl]cyclohexanecarboxylate](/img/structure/B4152104.png)
![METHYL 1-[3-(ANILINOCARBONYL)-2-OXO-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE](/img/structure/B4152110.png)
![3a'-methyl-6a'-phenyldihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4152116.png)

![2-hydroxy-5-{[(5-oxo-2-phenyltetrahydro-3-furanyl)carbonyl]amino}benzoic acid](/img/structure/B4152145.png)

![3-(5-bromo-2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-3-phenylpropanamide](/img/structure/B4152158.png)

